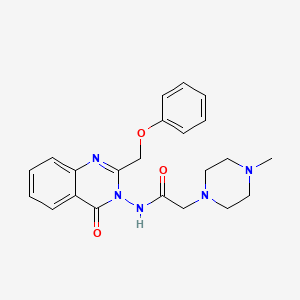
Xylitol-13C5,d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xylitol-13C5,d7 is a stable isotope-labeled compound of xylitol, a five-carbon sugar alcohol. This compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications. Xylitol itself is naturally found in many fruits and vegetables and is widely used as a sugar substitute due to its sweetening properties and lower caloric content compared to sucrose .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Xylitol-13C5,d7 involves the incorporation of carbon-13 and deuterium into the xylitol molecule. This can be achieved through chemical synthesis or microbial fermentation methods. In chemical synthesis, labeled precursors such as carbon-13 labeled glucose or xylose are used. The process involves catalytic hydrogenation of these precursors under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of xylitol typically involves the catalytic hydrogenation of xylose derived from hemicellulosic hydrolysates. The biotechnological production of xylitol using microorganisms such as yeast and bacteria is also gaining importance due to its eco-friendly nature and lower energy requirements .
化学反应分析
Types of Reactions
Xylitol-13C5,d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and chemical behavior of xylitol in different environments.
Common Reagents and Conditions
Oxidation: Xylitol can be oxidized using reagents such as nitric acid or potassium permanganate to produce xylonic acid.
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts like palladium or nickel can reduce xylitol to other sugar alcohols.
Substitution: Substitution reactions can occur with halogens or other functional groups under specific conditions.
Major Products Formed
The major products formed from these reactions include xylonic acid, ethylene glycol, and propylene glycol, depending on the reaction conditions and reagents used .
科学研究应用
Xylitol-13C5,d7 has a wide range of scientific research applications:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of xylitol metabolism in living organisms.
Medicine: Utilized in clinical diagnostics and imaging to study metabolic disorders and other medical conditions.
Industry: Applied in the production of polymers and as a standard in environmental pollutant detection
作用机制
Xylitol-13C5,d7 exerts its effects by being taken up by microorganisms and accumulating intracellularly. It is then transported into an energy-consuming cycle, inhibiting the growth of microorganisms such as Streptococcus mutans, which are responsible for dental caries. This mechanism is beneficial in dental hygiene products to prevent tooth decay .
相似化合物的比较
Similar Compounds
Xylitol-d7: A deuterium-labeled version of xylitol used in similar research applications.
Sorbitol: Another sugar alcohol with similar properties but different metabolic pathways.
Mannitol: A sugar alcohol used as a diuretic and in medical applications.
Uniqueness
Xylitol-13C5,d7 is unique due to its dual labeling with carbon-13 and deuterium, making it highly valuable in detailed metabolic and structural studies. This dual labeling provides more precise and comprehensive data compared to single-labeled compounds.
属性
分子式 |
C5H12O5 |
|---|---|
分子量 |
164.15 g/mol |
IUPAC 名称 |
(2R,4S)-1,1,2,3,4,5,5-heptadeuterio(1,2,3,4,5-13C5)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?/i1+1D2,2+1D2,3+1D,4+1D,5+1D |
InChI 键 |
HEBKCHPVOIAQTA-ULXGNIFPSA-N |
手性 SMILES |
[2H][13C@@]([13C]([2H])([2H])O)([13C]([2H])([13C@]([2H])([13C]([2H])([2H])O)O)O)O |
规范 SMILES |
C(C(C(C(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


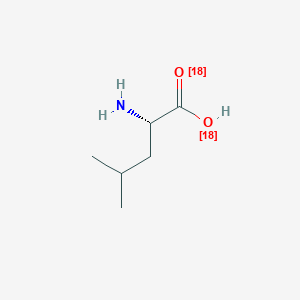
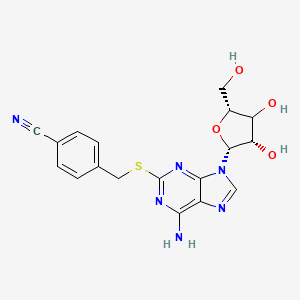
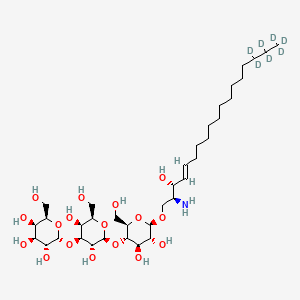
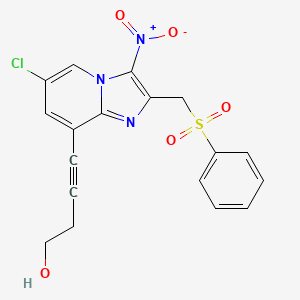

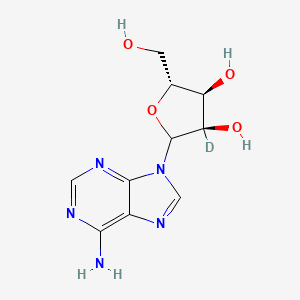

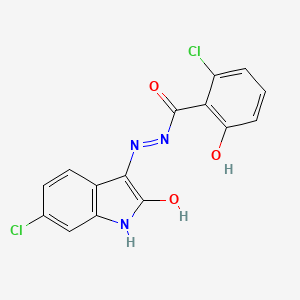
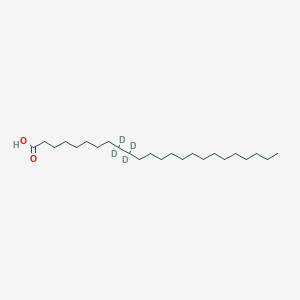
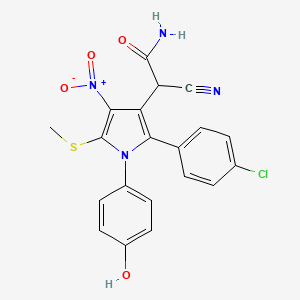
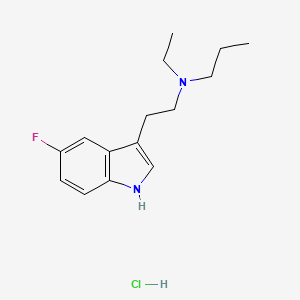

![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
